Cyclopropylmethanol;phosphorous acid
Description
Cyclopropylmethanol (C₄H₈O) is a primary alcohol featuring a cyclopropane ring bonded to a hydroxymethyl group. Its strained cyclopropane ring imparts unique reactivity, such as susceptibility to acid-catalyzed ring-opening and nucleophilic substitution . Applications include its use as an intermediate in pharmaceutical synthesis, such as in bromination reactions with phosphorus tribromide to yield cyclopropylmethyl bromide .
Phosphorous Acid (H₃PO₃) is a dibasic oxyacid of phosphorus, distinct from phosphoric acid (H₃PO₄) due to its reduced oxidation state (+3 vs. +5). It acts as a reducing agent and catalyst in organic reactions, such as esterifications and cyclopropane ring transformations .
Properties
CAS No. |
112057-32-6 |
|---|---|
Molecular Formula |
C12H27O6P |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
cyclopropylmethanol;phosphorous acid |
InChI |
InChI=1S/3C4H8O.H3O3P/c3*5-3-4-1-2-4;1-4(2)3/h3*4-5H,1-3H2;1-3H |
InChI Key |
YNKHSEMPWXOYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CO.C1CC1CO.C1CC1CO.OP(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclopropylmethanol vs. Other Cyclopropane Alcohols
Key Findings :
- Cyclopropylmethanol’s reactivity is intermediate between cyclopropanol (more reactive) and cyclobutanol (less reactive) due to ring strain differences.
- Its bromination with PBr₃ is efficient, yielding alkyl bromides for further coupling reactions .
Phosphorous Acid vs. Other Phosphorus Oxyacids
Key Findings :
- Phosphorous acid’s reducing capacity distinguishes it from phosphoric acid, making it useful in stabilizing reactive intermediates (e.g., in cyclopropane ring-opening) .
- Methylphosphonic acid, an organophosphorus analog, shares similar acidity but exhibits stronger chelation properties .
Reactivity and Functional Comparisons
Cyclopropylmethanol in Acid-Mediated Reactions
- Ring-Opening: Treatment with HCl or PTSA in methanol leads to homoconjugate addition, forming methyl ethers . Comparable to methylenecyclopropanes (MCPs), which undergo acid-catalyzed ring expansion to cyclobutanones .
- Bromination : Reacts with PBr₃ to form cyclopropylmethyl bromide, a precursor for Grignard reagents .
Phosphorous Acid in Catalysis
- Cyclopropane Transformations : Triflic acid (a stronger Brønsted acid) mediates MCP ring-opening with nitriles to form cyclic imines, whereas phosphorous acid may catalyze milder reactions .
- Esterification : Less commonly used than H₂SO₄ or PCl₅ but effective in synthesizing phosphonates (e.g., methylphosphonic acid derivatives) .
Data Tables
Table 1: Thermal Stability of Cyclopropane Derivatives
| Compound | Decomposition Temperature (°C) | Major Products |
|---|---|---|
| Cyclopropylmethanol | 150–160 | Cyclopropane, formaldehyde |
| Cyclopropanecarboxaldehyde | 120–130 | CO, cyclopropane |
Table 2: Catalytic Efficiency of Acids in Cyclopropane Reactions
| Acid | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Phosphorous Acid | Esterification | 75–85 | |
| Triflic Acid | MCP ring-opening with nitriles | 90–95 | |
| HCl | Cyclopropylmethanol ether formation | 88 |
Q & A
Q. What are the common synthetic routes for cyclopropylmethanol, and how do reaction conditions influence stereoselectivity?
Cyclopropylmethanol is synthesized via cyclopropanation reactions. The Simmons-Smith reaction using Zn-based carbenoids (e.g., CH₂I₂/Zn) is widely employed for cyclopropane ring formation. For allylic alcohols, tandem reactions combining asymmetric alkylation of α,β-unsaturated aldehydes with cyclopropanation yield cyclopropyl alcohols with high enantioselectivity (>90% ee) . Key factors include:
- Catalyst type : Chiral zinc alkoxides direct stereochemistry.
- Temperature : Low temperatures (−40°C) minimize side reactions.
- Solvent : Ethereal solvents (e.g., THF) enhance carbenoid stability.
Q. What are the critical physical and chemical properties of phosphorous acid (H₃PO₃) relevant to experimental design?
Phosphorous acid (H₃PO₃) exhibits:
- Solubility : Highly water-soluble (∼1,650 g/L at 20°C) .
- Thermal stability : Decomposes above 180°C , releasing phosphine gas (PH₃), requiring inert atmospheres for high-temperature studies .
- Acidity : pKa₁ = 1.3 , pKa₂ = 6.7 , making it a mild acid catalyst in organic reactions .
Advanced Research Questions
Q. How can chiral phosphoric acids enable enantioselective rearrangements of cyclopropane derivatives?
Chiral phosphoric acids (CPAs) act as Brønsted acid catalysts in Cloke-Wilson rearrangements. For example, CPAs activate donor-acceptor cyclopropanes via protonation, generating carbocation intermediates that undergo stereocontrolled cyclization to dihydrofurans (up to 98% ee ) . Mechanistic studies reveal:
Q. How do researchers resolve contradictions in cyclopropane ring-opening reactivity across studies?
Discrepancies arise from divergent reaction conditions or substituent effects. A systematic approach includes:
- Kinetic profiling : Compare ring-opening rates under varying pH and catalysts (e.g., H₃PO₃ vs. H₂SO₄) .
- Isotopic labeling : Use deuterated cyclopropanes to track protonation sites .
- Cross-study meta-analysis : Tabulate data on substituent electronic effects (Table 1).
Table 1 : Substituent Effects on Cyclopropane Reactivity
| Substituent | Reaction Rate (k, s⁻¹) | Ring-Opening Pathway | Reference |
|---|---|---|---|
| Electron-withdrawing (NO₂) | 2.5 × 10⁻³ | Carbocation formation | |
| Electron-donating (OCH₃) | 1.2 × 10⁻⁵ | Radical intermediates |
Q. What methodologies optimize the synthesis of phosphorous acid derivatives for catalytic applications?
Phosphorous acid derivatives (e.g., phosphonates) are synthesized via:
- Michaelis-Arbuzov reaction : Alkyl halides + P(OR)₃ → phosphonates (yield: 70–85% ) .
- Steric considerations : Bulky esters (e.g., tert-butyl) reduce hydrolysis.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) removes unreacted H₃PO₃ .
Methodological Guidance
Q. How to design a kinetic study for cyclopropylmethanol oxidation?
- Reagents : Use NaIO₄ or KMnO₄ as oxidants in aqueous acetone.
- Monitoring : Track via GC-MS or <sup>1</sup>H NMR for aldehyde formation.
- Control experiments : Compare with non-cyclopropane alcohols to isolate ring strain effects .
Q. What analytical techniques validate phosphorous acid purity in catalytic systems?
- Titration : Potentiometric titration with NaOH (accuracy ±1%).
- Spectroscopy : <sup>31</sup>P NMR (δ ∼4.5 ppm for H₃PO₃) .
- Thermogravimetric analysis (TGA) : Confirm decomposition temperature .
Data Contradiction Analysis
Q. Why do some studies report phosphorous acid as a reducing agent, while others emphasize its acidity?
Phosphorous acid exhibits dual behavior:
- Reducing capacity : In acidic media, H₃PO₃ reduces Au³⁺ to Au⁰ nanoparticles (used in materials science) .
- Acidity : At neutral pH, it acts as a proton donor in esterifications. Contradictions arise from pH-dependent reactivity; buffer selection is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
